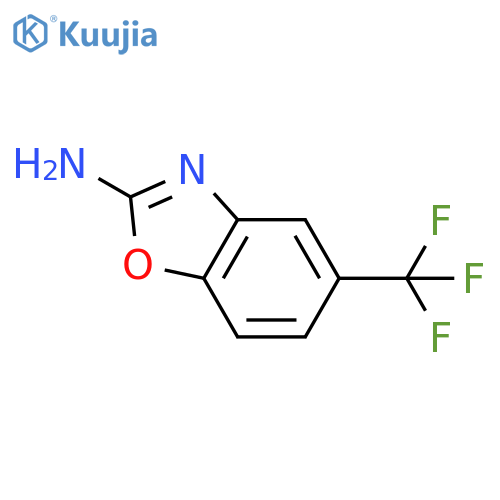Cas no 20844-69-3 (5-(Trifluoromethyl)-1,3-benzoxazol-2-amine)

20844-69-3 structure
商品名:5-(Trifluoromethyl)-1,3-benzoxazol-2-amine
CAS番号:20844-69-3
MF:C8H5F3N2O
メガワット:202.133311986923
MDL:MFCD19375259
CID:4636075
PubChem ID:71692540
5-(Trifluoromethyl)-1,3-benzoxazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-(trifluoromethyl)-1,3-benzoxazol-2-amine
- 2-Amino-5-(trifluoromethyl)benzoxazole
- 2-Benzoxazolamine, 5-(trifluoromethyl)-
- 5-(trifluoromethyl)benzo[d]oxazol-2-amine
- 5-(Trifluoromethyl)-2-aminobenzoxazole
- SY130079
- 2-Amino-5-(trifluoromethyl)benzo[d]oxazole
- A924953
- AKOS016397918
- 20844-69-3
- MFCD19375259
- AC5444
- SCHEMBL17267541
- NS-02071
- EN300-387843
- Z1269241236
- 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine
-
- MDL: MFCD19375259
- インチ: 1S/C8H5F3N2O/c9-8(10,11)4-1-2-6-5(3-4)13-7(12)14-6/h1-3H,(H2,12,13)
- InChIKey: JTDXQCUQIUYDDA-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC2=C(C=1)N=C(N)O2)(F)F
計算された属性
- せいみつぶんしりょう: 202.03539727g/mol
- どういたいしつりょう: 202.03539727g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 52
5-(Trifluoromethyl)-1,3-benzoxazol-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T899688-2.5mg |
5-(Trifluoromethyl)-1,3-benzoxazol-2-amine |
20844-69-3 | 2.5mg |
$ 64.00 | 2023-04-16 | ||
| Enamine | EN300-387843-0.1g |
5-(trifluoromethyl)-1,3-benzoxazol-2-amine |
20844-69-3 | 95.0% | 0.1g |
$212.0 | 2025-03-21 | |
| Enamine | EN300-387843-2.5g |
5-(trifluoromethyl)-1,3-benzoxazol-2-amine |
20844-69-3 | 95.0% | 2.5g |
$948.0 | 2025-03-21 | |
| Enamine | EN300-387843-5.0g |
5-(trifluoromethyl)-1,3-benzoxazol-2-amine |
20844-69-3 | 95.0% | 5.0g |
$1511.0 | 2025-03-21 | |
| Enamine | EN300-387843-10.0g |
5-(trifluoromethyl)-1,3-benzoxazol-2-amine |
20844-69-3 | 95.0% | 10.0g |
$2638.0 | 2025-03-21 | |
| Enamine | EN300-387843-0.5g |
5-(trifluoromethyl)-1,3-benzoxazol-2-amine |
20844-69-3 | 95.0% | 0.5g |
$476.0 | 2025-03-21 | |
| Enamine | EN300-387843-1.0g |
5-(trifluoromethyl)-1,3-benzoxazol-2-amine |
20844-69-3 | 95.0% | 1.0g |
$610.0 | 2025-03-21 | |
| Alichem | A081005393-1g |
2-Amino-5-(trifluoromethyl)benzo[d]oxazole |
20844-69-3 | 98% | 1g |
$701.68 | 2023-09-02 | |
| Alichem | A081005393-10g |
2-Amino-5-(trifluoromethyl)benzo[d]oxazole |
20844-69-3 | 98% | 10g |
$2317.95 | 2023-09-02 | |
| TRC | T899688-100mg |
5-(Trifluoromethyl)-1,3-benzoxazol-2-amine |
20844-69-3 | 100mg |
$ 800.00 | 2023-09-05 |
5-(Trifluoromethyl)-1,3-benzoxazol-2-amine 関連文献
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
20844-69-3 (5-(Trifluoromethyl)-1,3-benzoxazol-2-amine) 関連製品
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:20844-69-3)2-Amino-5-(trifluoromethyl)benzoxazole

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):166.0/278.0/555.0